molecular formula C18H16N4O3 B2950843 5-(5-cyclopropyl-1,2-oxazole-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one CAS No. 2034412-81-0

5-(5-cyclopropyl-1,2-oxazole-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one

Cat. No.: B2950843
CAS No.: 2034412-81-0
M. Wt: 336.351
InChI Key: BJSGKELZVNUBLY-UHFFFAOYSA-N
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Description

This compound features a 1,2-oxazole ring substituted at position 5 with a cyclopropyl group and at position 3 with a carbonyl linker to a fused tricyclic system (1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one). The cyclopropane moiety introduces steric strain and lipophilicity, which may enhance membrane permeability in biological systems or modulate reactivity in synthetic applications.

Synthesis Insights: The oxazole core can be synthesized via [3+2] cycloaddition strategies, as demonstrated in analogous compounds. For example, 2-cyclopropyl-5-amino-1,3-oxazole-4-carbonitrile (1a) is synthesized from 2-aminomalononitrile tosylate and cyclopropanecarbonyl chloride, followed by functionalization . The tricyclic system likely involves additional cyclization steps, though specific synthetic pathways for this compound require further elucidation.

Properties

IUPAC Name

5-(5-cyclopropyl-1,2-oxazole-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3/c23-17-12-10-21(18(24)14-9-15(25-20-14)11-4-5-11)8-6-13(12)19-16-3-1-2-7-22(16)17/h1-3,7,9,11H,4-6,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJSGKELZVNUBLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)N3CCC4=C(C3)C(=O)N5C=CC=CC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-cyclopropyl-1,2-oxazole-3-carbonyl)-1,5,9-triazatricyclo[84003,8]tetradeca-3(8),9,11,13-tetraen-2-one involves multiple steps, starting with the preparation of the cyclopropyl and oxazole intermediates These intermediates are then subjected to cyclization reactions under controlled conditions to form the triazatricyclo core

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(5-cyclopropyl-1,2-oxazole-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Scientific Research Applications

5-(5-cyclopropyl-1,2-oxazole-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 5-(5-cyclopropyl-1,2-oxazole-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Core Structure Key Functional Groups/Substituents Notable Properties Reference
5-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one Tricyclic fused with 1,2-oxazole Cyclopropane, carbonyl, multiple aromatic N atoms High rigidity, potential for H-bonding
2-Cyclopropyl-5-amino-1,3-oxazole-4-carbonitrile (1a) Monocyclic 1,3-oxazole Cyclopropane, amino, nitrile Intermediate for heterocyclic elaboration
(6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid Bicyclic β-lactam Tetrazole, thiadiazole, carboxylic acid Antibiotic activity, metal coordination

Key Comparative Insights

Ring System Complexity

  • Target Compound: The tricyclic system provides enhanced rigidity compared to monocyclic (e.g., 1a) or bicyclic (e.g., β-lactam in ) analogs. This may improve binding selectivity in biological targets due to reduced conformational flexibility .
  • β-Lactam Analogs : Bicyclic cores (e.g., cephalosporin derivatives) prioritize stability against enzymatic degradation, whereas the tricyclic system in the target compound may prioritize electronic conjugation or steric shielding .

Functional Group Contributions

  • Cyclopropane vs. However, its strain may reduce thermal stability relative to unstrained analogs.
  • Carbonyl vs. Carboxylic Acid : The carbonyl group in the target compound offers electrophilic reactivity, whereas carboxylic acid groups (e.g., in ) enable salt formation and solubility in aqueous media .

Electronic and Bioactive Properties

  • Nitrogen Density : The tricyclic system’s multiple nitrogen atoms may facilitate π-π stacking or H-bonding in drug-receptor interactions, contrasting with the sulfur-containing thiadiazole and tetrazole groups in compounds, which favor metal coordination or redox activity .
  • Oxazole vs.

Research Implications

  • Synthetic Challenges : The tricyclic system’s synthesis likely requires precise control over cyclization conditions, contrasting with the straightforward [3+2] cycloadditions used for simpler oxazoles .
  • Application Potential: While β-lactam analogs are well-established in antibiotics, the target compound’s unique structure suggests unexplored roles in kinase inhibition or photophysical applications due to its conjugated nitrogen-rich framework .

Notes on Evidence Limitations

  • Direct pharmacological or physicochemical data for the target compound are absent in the provided evidence; comparisons rely on structural extrapolation.
  • Further experimental studies are needed to validate solubility, stability, and bioactivity hypotheses.

Biological Activity

5-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a complex organic compound with potential biological activity. The compound's structure includes a cyclopropyl group and an oxazole moiety, which are known to influence its pharmacological properties.

Chemical Structure and Properties

The compound's IUPAC name is indicative of its intricate structure, characterized by multiple rings and functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₅H₁₈N₄O₃
Molecular Weight306.34 g/mol
CAS Number2097902-90-2

Biological Activity Overview

Research has shown that derivatives of oxazole and related compounds possess significant antibacterial and antifungal activities. The biological activity of this compound has been evaluated in various studies.

Antibacterial Activity

In a study evaluating the antibacterial potential of various oxazole derivatives against Gram-positive and Gram-negative bacteria, the compound exhibited notable activity:

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus19
Staphylococcus epidermidis22
Escherichia coli18
Proteus vulgaris18

The results indicate that the compound has comparable or superior activity against certain bacterial strains when compared to standard antibiotics like Ciprofloxacin .

Antifungal Activity

The compound's antifungal properties were also assessed against various fungal strains. In vitro tests showed significant inhibition against Candida species and Aspergillus niger:

Fungal StrainMinimum Inhibitory Concentration (MIC µg/ml)
Candida albicans1.6
Candida tropicalis3.2
Aspergillus niger1.6

These findings suggest that the compound may serve as a lead for developing new antifungal agents .

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve the inhibition of key enzymes or disruption of cellular processes in target microorganisms. The oxazole ring is known for its role in interacting with biological targets due to its heterocyclic nature .

Case Studies

Several case studies have highlighted the efficacy of oxazole derivatives in treating infections:

  • Study on Oxazole Derivatives : A comprehensive review indicated that compounds similar to the one showed promising results against resistant bacterial strains .
  • Antimicrobial Activity Evaluation : In a comparative study involving multiple derivatives, the compound demonstrated superior antimicrobial properties compared to traditional antibiotics like amoxicillin and clotrimazole .

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